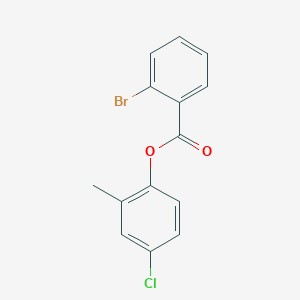![molecular formula C20H23N3O2 B5577507 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide” is a chemical compound with the linear formula C19H23N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve the targeted compounds .Molecular Structure Analysis
The molecular structure of “N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide” is represented by the formula C19H23N3O . The molecular weight of the compound is 309.415 .科学的研究の応用
Antipsychotic Agent Development
Research on N1-(2-Alkoxyphenyl)piperazines, which include similar structures to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide, has shown potential antipsychotic properties. These compounds were evaluated for their biological activity, displaying high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors, indicative of their potential as antipsychotic agents. The study highlighted the importance of structural features in the biological activity of these compounds, with certain functionalities and substitutions enhancing their activity in predictive tests of clinical antipsychotic effects (Reitz et al., 1995).
Acetylcholinesterase Inhibitors
A study on thiazole-piperazine derivatives, including structures analogous to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide, revealed their inhibitory effects on acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. This inhibition suggests potential for treating neurodegenerative diseases like Alzheimer's, where AChE activity is dysregulated. The synthesized compounds showed significant inhibition rates, demonstrating their potential as acetylcholinesterase inhibitors (Yurttaş, Kaplancıklı, & Özkay, 2013).
ACAT-1 Inhibition for Disease Treatment
K-604, a compound structurally related to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide, was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). ACAT-1 is involved in cholesterol metabolism, and its inhibition can be crucial for treating diseases linked to ACAT-1 overexpression. The development of K-604 highlights the therapeutic potential of ACAT inhibitors in treating incurable diseases related to cholesterol metabolism dysregulation (Shibuya et al., 2018).
Anticancer Activity
Another study synthesized N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, evaluating their anticancer activity against several human cancer cell lines. The results demonstrated that certain compounds exhibited significant activity, underscoring the potential of these structures in developing anticancer therapeutics. Molecular docking further supported the structure-activity relationship, providing insights into their mechanism of action (Boddu et al., 2018).
特性
IUPAC Name |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22-11-13-23(14-12-22)20(25)17-9-5-6-10-18(17)21-19(24)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDIEIHFROPDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)
![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)


![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)


